Glu-lys

描述

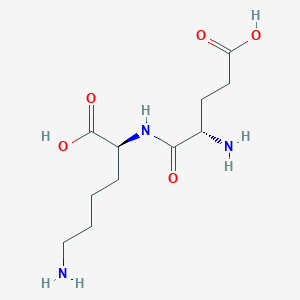

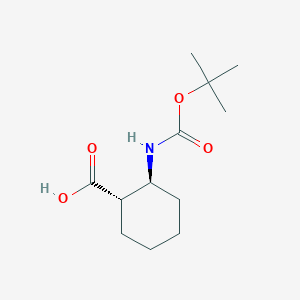

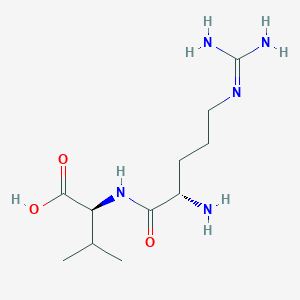

Glu-Lys, or the combination of the amino acids glutamic acid (Glu) and lysine (Lys), is a dipeptide that plays a significant role in various biological processes. Glutamic acid is known for its involvement in metabolic pathways and as a neurotransmitter, while lysine is essential for protein synthesis and has a role in the production of enzymes and hormones .

Synthesis Analysis

The synthesis of L-lysine in Corynebacterium glutamicum occurs via a split pathway, where the flux distribution between the succinylated intermediates and the D-diaminopimelate dehydrogenase pathway is influenced by the availability of ammonium in the medium . In the context of Glu-Lys derivatives, cyclo(L-Lys-L-Glu) derivatives have been synthesized through coupling reactions, cyclization, deprotection, and protection reactions, demonstrating the ability to gelate various solvents and water .

Molecular Structure Analysis

The molecular structure of Glu-Lys-related compounds has been studied extensively. For instance, the role of Glu73 in goose type lysozyme was investigated, showing that its carboxyl group is directly involved in the catalytic action of the enzyme . Furthermore, the molecular packing in hydrogels of cyclo(L-Lys-L-Glu) derivatives has been elucidated through X-ray diffraction and computer modeling .

Chemical Reactions Analysis

Chemical reactions involving Glu-Lys include the conversion of Glu-plasminogen to Lys-plasminogen on the endothelial cell surface, which enhances the fibrinolytic potential of the blood vessel wall . Additionally, the spontaneous chemical reaction in organogels from cyclo(L-Lys-L-Glu) derivatives in acetone leads to color alteration and increased mechanical strength due to Schiff base formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of Glu-Lys-related compounds have been compared, such as the molecular weights and sedimentation coefficients of Glu-plasminogen and Lys-plasminogen, revealing conformational differences . The stability of alpha-helices in peptides is influenced by Glu-Lys salt bridges, which are enthalpy-driven and contribute to the peptide's secondary structure . The fluorescent properties of (Lysozyme type VI)-stabilized Au8 clusters, which can sense glutathione, also highlight the chemical reactivity of Glu-Lys-related compounds .

科学研究应用

在细胞表面纤溶原激活中的作用

Glu-lys在将Glu-纤溶原转化为Lys-纤溶原中发挥着关键作用,这对于在细胞表面最佳刺激纤溶原激活至关重要。这种转化和激活过程将纤溶酶的广谱蛋白酶活性定位在细胞表面,显著影响纤溶解、细胞迁移和前激素加工等过程。通过增加Glu-纤溶原到Lys-纤溶原的加工,增强了细胞表面纤溶原激活,突显了Glu-lys在这些生理过程中的重要性 (Miles, Castellino, & Gong, 2003)。

聚谷氨酸和聚赖氨酸在生物医学应用中的作用

聚谷氨酸(PGA)和聚赖氨酸(PL)在其结构中包含Glu和lys,以其水溶性、生物降解性、可食用性以及对人类和环境的无毒性而闻名。这些特性使它们非常适合于各种生物医学应用。对PGA和PL在生物医学材料、药物传递载体和生物粘合剂中的使用进行了广泛研究。它们独特的特点使PGA和PL成为生物医学应用领域中有前途的候选物 (Shih, Van, & Shen, 2004)。

未来方向

The future directions of “Glu-lys” research could involve its potential applications in biomedical fields. For instance, the CREKA peptide (Cys-Arg-Glu-Lys-Ala) has shown promising results in targeting overexpressed fibrin in different models, such as cancers, myocardial ischemia-reperfusion, and atherosclerosis . This suggests that “Glu-lys” and similar peptides could have potential applications in targeted drug delivery and other therapeutic strategies .

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5/c12-6-2-1-3-8(11(18)19)14-10(17)7(13)4-5-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBXWRGITSUJPB-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutamyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Glu-lys | |

CAS RN |

5891-53-2 | |

| Record name | Glutamyllysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5891-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamyllysine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004207 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)

![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)

![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)